molecular formula C16H23BrN4O2 B2839866 Tert-butyl 7-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate CAS No. 2378503-08-1

Tert-butyl 7-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B2839866
CAS No.: 2378503-08-1
M. Wt: 383.29
InChI Key: OWDNKQIIQIQYDY-UHFFFAOYSA-N
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Description

Tert-butyl 7-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. This particular compound features a pyrazine ring substituted with a bromine atom, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with various substituents replacing the bromine atom.

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Reduced forms of the spirocyclic structure.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 7-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 7-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate is unique due to the presence of the bromopyrazine ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

tert-butyl 7-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN4O2/c1-15(2,3)23-14(22)21-10-16(11-21)4-6-20(7-5-16)13-9-18-12(17)8-19-13/h8-9H,4-7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDNKQIIQIQYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)C3=CN=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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